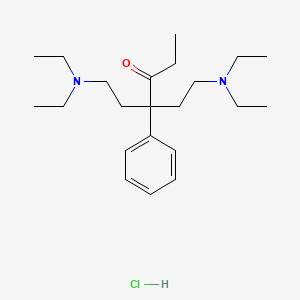
4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde;trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde;trihydrochloride is a complex organic compound that features a benzaldehyde group attached to a macrocyclic tetraamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with benzaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The trihydrochloride form is obtained by treating the compound with hydrochloric acid to ensure its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for various applications .
化学反応の分析
Types of Reactions
4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)
Major Products
Oxidation: 4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzoic acid.
Reduction: 4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced
科学的研究の応用
4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde;trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: Investigated for its potential as a chelating agent in biological systems
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
作用機序
The mechanism of action of 4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde involves its ability to form stable complexes with metal ions. The macrocyclic tetraamine structure provides multiple coordination sites, allowing the compound to effectively bind to metal ions. This binding can influence various molecular targets and pathways, depending on the specific application .
類似化合物との比較
Similar Compounds
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A similar macrocyclic tetraamine compound with methyl groups instead of the benzaldehyde moiety
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: Another related compound with acetic acid groups instead of the benzaldehyde moiety.
特性
分子式 |
C18H33Cl3N4O |
|---|---|
分子量 |
427.8 g/mol |
IUPAC名 |
4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)benzaldehyde;trihydrochloride |
InChI |
InChI=1S/C18H30N4O.3ClH/c23-16-18-5-3-17(4-6-18)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22;;;/h3-6,16,19-21H,1-2,7-15H2;3*1H |
InChIキー |
ZECDOPUDUKHDAM-UHFFFAOYSA-N |
正規SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)C=O.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)


![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)

![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)




